3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide
Description
The compound 3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide is a heterocyclic molecule featuring a triazole core fused with pyrazole and pyrrole moieties, further substituted with phenyl and 3-methylbenzyl sulfide groups. The compound’s stereoelectronic properties are influenced by the electron-donating 3-methylbenzyl sulfide and the conjugated aromatic systems, which may enhance stability and intermolecular interactions .
Properties
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N6S/c1-22-11-10-12-23(19-22)21-36-29-32-31-27(34(29)24-13-4-2-5-14-24)26-20-30-35(25-15-6-3-7-16-25)28(26)33-17-8-9-18-33/h2-20H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRLUPAQMKOGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(N(N=C4)C5=CC=CC=C5)N6C=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the pyrazole and pyrrole rings. The final step involves the attachment of the sulfide group. Common reagents used in these reactions include various halides, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process. The use of high-throughput screening can also aid in identifying the most effective reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrazole- and triazole-based derivatives. A detailed comparison is provided below:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Effects: The 4-fluorobenzyl sulfide in the analog from introduces electron-withdrawing effects compared to the 3-methylbenzyl sulfide in the target compound. This difference likely alters solubility and reactivity, as fluorine’s electronegativity increases polarity, while the methyl group enhances hydrophobicity.
Structural Diversity :
- The target compound’s triazole-pyrazole-pyrrole fusion creates a rigid, planar aromatic system, distinct from the simpler pyrazole-oxime ester in or the sulfonate ester in . This rigidity may influence packing in crystalline states or binding affinity in biological targets.
Computational and Experimental Analysis: Tools like SHELX and ORTEP-3 are critical for resolving such complex structures, particularly for validating bond lengths and angles in the triazole core.
Biological Activity
The compound 3-methylbenzyl 4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide is a complex heterocyclic structure that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potentials based on diverse sources.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
Its synthesis typically involves multi-step organic reactions that create the triazole and pyrazole rings, which are known for their significant biological properties. The introduction of the methylbenzyl and phenyl groups enhances its lipophilicity, potentially improving its bioavailability.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazole and triazole compounds exhibit notable antitumor activity . For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers. In one study, a related pyrazole derivative exhibited an IC50 value of 3.60 ± 0.45 µM against SiHa cells, indicating significant cytotoxicity .
The proposed mechanisms through which these compounds exert their antitumor effects include:
- Inhibition of Tubulin Polymerization: Many pyrazole derivatives act as inhibitors at the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Induction of Apoptosis: Compounds have been reported to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Anti-inflammatory and Antimicrobial Properties
In addition to antitumor activity, pyrazole derivatives are recognized for their anti-inflammatory and antimicrobial properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and exhibit antibacterial activity against various pathogens .
Summary of Biological Activities
Study on Anticancer Effects
In a recent study published in Molecular Pharmacology, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer effects. Among these, a compound structurally similar to the target compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Combination Therapy Research
Another study investigated the synergistic effects of combining pyrazole derivatives with conventional chemotherapy agents like doxorubicin. The results indicated enhanced efficacy in reducing tumor cell viability compared to either treatment alone, highlighting the potential for combination therapies in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
